molecular formula C15H18N2O4S B5696155 N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea

N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea

Cat. No. B5696155
M. Wt: 322.4 g/mol
InChI Key: NPXBJMOOTXZHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea, also known as FMTU, is a thiourea derivative that has been widely studied for its potential applications in scientific research. FMTU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 331.4 g/mol. In

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea is not fully understood, but it has been proposed that N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea exerts its anti-tumor and anti-inflammatory effects through the inhibition of NF-κB signaling pathway. N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea can inhibit the proliferation of cancer cells and induce apoptosis. N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has also been shown to have anti-inflammatory effects through the inhibition of NF-κB signaling pathway. Additionally, N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea is relatively expensive and may not be readily available in some research settings. Additionally, N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has not been extensively studied in vivo, and further research is needed to determine its safety and efficacy in animal models.

Future Directions

There are several future directions for research on N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea. One potential direction is to further explore its potential applications in cancer therapy, including its efficacy in combination with other chemotherapeutic agents. Another potential direction is to investigate its potential neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea in vivo and to explore its potential side effects and drug interactions.

Synthesis Methods

N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4,5-trimethoxybenzaldehyde with furfurylamine to form the intermediate product, which is then reacted with thiourea to yield N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea. The purity of the final product can be improved through recrystallization and column chromatography.

Scientific Research Applications

N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been studied for its potential applications in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been shown to have anti-tumor activity in vitro and in vivo, and it has been proposed as a potential chemotherapeutic agent for the treatment of various types of cancer. N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has also been shown to have anti-inflammatory activity through the inhibition of NF-κB signaling pathway. Additionally, N-(2-furylmethyl)-N'-(3,4,5-trimethoxyphenyl)thiourea has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-18-12-7-10(8-13(19-2)14(12)20-3)17-15(22)16-9-11-5-4-6-21-11/h4-8H,9H2,1-3H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXBJMOOTXZHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)thiourea

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